molecular formula C7H10O2 B2468568 4-Ethynyltetrahydropyran-4-OL CAS No. 57385-16-7

4-Ethynyltetrahydropyran-4-OL

Cat. No. B2468568
CAS RN: 57385-16-7
M. Wt: 126.155
InChI Key: SWJWVPMUAUALKX-UHFFFAOYSA-N
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Description

4-Ethynyltetrahydropyran-4-ol is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 . It is available commercially and is used in various applications .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, ten hydrogen atoms, and two oxygen atoms . The exact structure can be represented by the SMILES notation: C#CC1(O)CCOCC1 .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Application in Oligoribonucleotide Synthesis

The 4-methoxytetrahydropyran-4-yl group, which is closely related to 4-Ethynyltetrahydropyran-4-OL, has been utilized for protecting 2′ (or 3′)-hydroxy functions in oligoribonucleotide synthesis. This process involves the removal of the protecting group under mild conditions without causing cleavage or migration of internucleotide phosphodiester linkages (Norman, Reese, & Serafinowska, 1984).

In Antihypertensive Drug Synthesis

This compound derivatives, specifically 4-aryl-tetrahydropyran-4-ols, have been synthesized and evaluated for their antihypertensive activity. These compounds have shown significant activity when administered orally to spontaneously hypertensive rats (Cassidy et al., 1992).

Catalysis in Environmentally Friendly Reactions

In the context of green chemistry, hierarchical Beta zeolites, including derivatives of this compound, have been used as catalysts in environmentally friendly Prins–Friedel–Crafts reactions. These reactions involve forming 4-aryltetrahydropyran structures under mild conditions, highlighting the role of this compound derivatives in sustainable chemical synthesis (Barakov et al., 2020).

Role in Organic Synthesis

The synthesis and transformation of 4-aryl-substituted amines in the tetrahydropyran series have been studied, demonstrating the utility of this compound derivatives in the preparation of complex organic compounds. These processes involve various chemical reactions, showcasing the versatility of this compound in synthetic organic chemistry (Arutyunyan et al., 2011).

Safety and Hazards

4-Ethynyltetrahydropyran-4-ol may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-ethynyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJWVPMUAUALKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57385-16-7
Record name 4-ethynyloxan-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of dihydro-2H-pyran-4(3H)-one (500 mg, 5.0 mmol) in dry THF (20 mL) was cooled to −70° C. and 0.5 M ethynylmagnesium chloride in THF (20 mL, 10 mmol) was added in a slow stream. The cooling bath was allowed to expire and the mixture was stirred as it warmed to rt. After 6 h, satd aq NH4Cl (20 mL) was added and the mixture was concentrated on the rotary evaporator. The aqueous residue was extracted with EtOAc (2×50 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated to leave crude 4-ethynyltetrahydro-2H-pyran-4-ol (491 mg, 78%) as a brown oil. 1H NMR (CDCl3) 1.80 (m, 2H), 1.92 (m, 2H), 2.57 (s, 1H), 3.68 (m, 2H), 3.90 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
20 mL
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solvent
Reaction Step Two
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Quantity
20 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of ethynylmagnesium chloride in THF (0.5 M, 120 mL, 60 mmol) was added with cooling in an ice-water bath to a solution of tetrahydro-4H-pyran-4-one (4.96 g, 50 mmol) (Aldrich) in diethyl ether (300 mL) dropwise over 15 min. The mixture was stirred with cooling for 3 h. Aqueous ammonium chloride solution (100 mL, 15% W/V) was then added and mixture extracted with ether (2×200 mL). The ether layers were washed with saturated aqueous sodium chloride solution (200 mL), then combined, dried (MgSO4), filtered and concentrated to give 4-Ethynyl-tetrahydro-pyran-4-ol as a colorless oil that solidified on standing. (Yield 6.01 g, 96.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
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4.96 g
Type
reactant
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Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of ethynylmagnesium chloride in tetrahydrofuran (0.5 M, 12 ML, 6.0 mmol) was added with cooling in ah ice-water bath to a solution of tetrahydro-4H-pyran-4-one (0.496 g, 5.0 mmol) in diethyl ether (300 mL) dropwise over 15 min. The mixture was stirred at room temperature for 1 h. Aqueous saturated ammonium chloride solution (1.0.0 mL) was then added and mixture extracted with ether (2×20 mL). The ether layers were washed with saturated aqueous sodium chloride solution (20 mL), then combined, dried over MgSO4, filtered and concentrated to give 4-ethynyl-tetrahydro-pyran-4-ol as a colorless oil that solidified on standing. (0.60 g, 96.2% yield).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6 mmol
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reactant
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0 (± 1) mol
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reactant
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0.496 g
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reactant
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Name
ice water
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0 (± 1) mol
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solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of tetrahydro-4H-pyran-4-one (1.25 g, 12.5 mmol) in tetrahydrofuran (10 mL) was cooled to 0° C. and then treated with a 0.5M solution of ethylene magnesium bromide in tetrahydrofuran (40 mL, 20 mmol). The mixture was stirred at 0° C. for 2 h and at 25° C. for 4 h. The resulting mixture was cooled to 0° C. and then diluted with methanol (10 ml). The solvents were concentrated in vacuo, and the residue was extracted with a saturated aqueous ammonium chloride solution and ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was dried in vacuo to afford solid 4-ethynyl-tetrahydro-pyran-4-ol (1.2 g, 95.2%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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Name
solution
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Type
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Reaction Step Two
Name
ethylene magnesium bromide
Quantity
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40 mL
Type
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10 mL
Type
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